tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate often involves multistep organic reactions. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excess, indicating the efficiency of synthesis methods for similar compounds (Chung et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the molecular and crystal structure of certain pyrrolidine derivatives was stabilized by intramolecular hydrogen bonds, highlighting the significance of non-covalent interactions in determining the structural conformation of such molecules (Çolak et al., 2021).
Chemical Reactions and Properties
The reactivity of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate derivatives with various reagents underlines the chemical versatility of these compounds. For example, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates, which further undergo coupling with nucleophiles to yield substituted pyrroles (Wasserman et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate in different environments. While specific studies on these properties were not identified, the analysis techniques and insights from related compounds offer a foundation for predicting and analyzing the physical properties of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are essential for tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate's application in synthetic chemistry. The efficient synthesis and transformation of related pyrrolidinone compounds underline the significant chemical properties that enable their utility in creating complex molecular architectures (Yee et al., 2002).
Scientific Research Applications
Synthesis of Complex Organic Compounds : A study by Moskalenko and Boev (2014) discusses tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate as a versatile intermediate for synthesizing complex organic compounds. This derivative's ability to transform into various functional groups underlines its importance in organic synthesis (Moskalenko & Boev, 2014).
Development of Tyk2 Inhibitors : Sasaki et al. (2020) achieved the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, paving the way for novel macrocyclic Tyk2 inhibitors. This underlines the compound's potential in medicinal chemistry (Sasaki et al., 2020).
Synthesis of CB1 Inverse Agonists : Herath and Cosford (2010) demonstrated a one-step, continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This method is significant for synthesizing CB1 inverse agonists (Herath & Cosford, 2010).
Synthesis of Novel Building Blocks : Nguyen, Schiksnis, and Michelotti (2009) developed a regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid. The bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole was used to direct the synthesis, highlighting the compound's utility in creating new chemical entities (Nguyen, Schiksnis & Michelotti, 2009).
Anti-Inflammatory Activities : Ikuta et al. (1987) synthesized N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, demonstrating its potential as a safe and effective alternative to indomethacin for treating inflammation and analgesia (Ikuta et al., 1987).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) showed the potential of palladium-catalyzed coupling reactions between arylboronic acids and a partially reduced pyridine derivative to produce a variety of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylate (Wustrow & Wise, 1991).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544547 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | |
CAS RN |
103057-45-0 | |
Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103057-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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